molecular formula C29H24N6O3 B10875618 4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10875618
M. Wt: 504.5 g/mol
InChI Key: JFBNTTUPTRDKSK-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and features a complex fused-ring system.
  • The core structure consists of a tetracyclic framework with a central hexazatetracyclohexadecaene ring. The various substituents—methyl, phenyl, and furan—are strategically positioned around this core.
  • Its intricate architecture suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: These would depend on the specific synthetic steps, but typical conditions might involve high temperatures, catalysts, and controlled reagent additions.

      Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity.

  • Chemical Reactions Analysis

      Reactivity: Given its aromatic nature, it likely undergoes electrophilic aromatic substitution reactions.

      Common Reagents and Conditions:

      Major Products: These would depend on the specific reactions, but halogenated derivatives, acylated forms, and reduced products are likely.

  • Scientific Research Applications

      Chemistry: Understanding its reactivity and exploring novel synthetic methodologies.

      Biology: Investigating its potential as a pharmacophore or probe for biological studies.

      Medicine: Assessing its bioactivity, toxicity, and potential therapeutic applications.

      Industry: Exploring its use in materials science, such as organic electronics or sensors.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. we can speculate:
      • It might interact with cellular receptors or enzymes due to its complex structure.
      • Its aromatic rings could participate in π-π interactions with biomolecules.
      • Further research is needed to unravel its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the hexazatetracyclohexadecaene core, phenyl, methyl, and furan substituents makes it quite unique.

      Similar Compounds: While no direct analogs exist, related PAHs and heterocyclic compounds could serve as points of comparison.

    Remember that this compound’s rarity and complexity contribute to the limited information available Researchers continue to explore its properties, applications, and potential benefits

    Properties

    Molecular Formula

    C29H24N6O3

    Molecular Weight

    504.5 g/mol

    IUPAC Name

    4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

    InChI

    InChI=1S/C29H24N6O3/c1-17-9-7-12-21(18(17)2)37-15-23-31-27-26-25(22-13-8-14-36-22)24-19(3)32-35(20-10-5-4-6-11-20)29(24)38-28(26)30-16-34(27)33-23/h4-14,16,25H,15H2,1-3H3

    InChI Key

    JFBNTTUPTRDKSK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CO7)C

    Origin of Product

    United States

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